molecular formula C13H15N3O2 B2971389 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-20-3

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2971389
CAS RN: 2034202-20-3
M. Wt: 245.282
InChI Key: LNVXRARDDAEAJO-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as MIOX, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MIOX belongs to the class of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Oxidative Stress and Cell Death Mechanisms

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue with characteristics resembling N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, has been identified as an antitumor agent that demonstrates phenotype-specific cytotoxic activity. The compound's mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), leading to programmed cell death (PCD) in sensitive cell types. This process is partly attributed to oxidative stress resulting from H2O2 production, suggesting a potential foundation for differential sensitivity to this class of antineoplastic agents (H. Ha et al., 1997).

Receptor Agonist Properties and Synthetic Applications

The study on novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines demonstrated agonist activity at the 5-HT1D receptors, indicating the chemical’s potential as a precursor or structural analogue for developing receptor-targeted therapies. This research suggests the importance of structural analogues like this compound in medicinal chemistry, particularly for targeting specific receptors involved in neurological disorders (T. Barf et al., 1996).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the relevance of this compound in synthesizing complex molecules. This method offers a new formula for anthranilic acid derivatives and oxalamides, showcasing the compound's utility in chemical synthesis (V. Mamedov et al., 2016).

Inhibitors of Glycolic Acid Oxidase

Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) underscores the potential therapeutic applications of structural analogues like this compound in treating diseases related to GAO activity. These compounds, with significant potency as competitive inhibitors, highlight the compound's role in developing novel treatments for conditions such as Primary Hyperoxaluria (C. Rooney et al., 1983).

Mechanism of Action

Target of Action

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives are significant in cell biology and have been used for the treatment of various disorders including cancer and microbial infections .

Mode of Action

The compound’s interaction with its targets leads to various biological responses. For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown anti-inflammatory and analgesic activities . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against influenza A . .

properties

IUPAC Name

N'-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-7-5-10-8-9(2-3-11(10)16)4-6-15-13(18)12(14)17/h2-3,5,7-8H,4,6H2,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXRARDDAEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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